1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is an organic compound that features a trifluoromethylthio group, an amino group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple stepsThe amino group can be introduced through reductive amination, and the chloropropanone moiety is often formed through halogenation reactions .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The amino group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.
Uniqueness: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of both the trifluoromethylthio group and the chloropropanone moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C10H9ClF3NOS |
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Molecular Weight |
283.70 g/mol |
IUPAC Name |
1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c11-4-3-8(16)6-1-2-9(7(15)5-6)17-10(12,13)14/h1-2,5H,3-4,15H2 |
InChI Key |
KYYPTCWUNHXBDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)N)SC(F)(F)F |
Origin of Product |
United States |
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